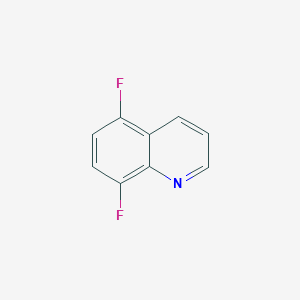

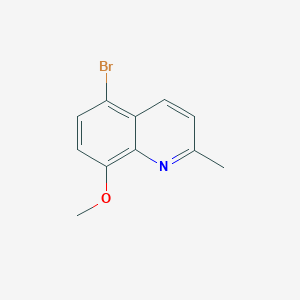

![molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8](/img/structure/B175294.png)

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

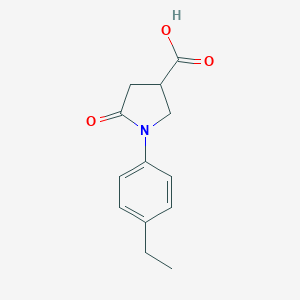

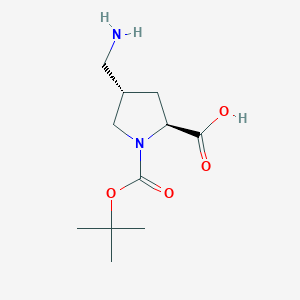

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the molecular formula C15H19NO2 . It is related to the class of compounds known as azabicyclo hexanes, which are characterized by a nitrogen atom incorporated into a bicyclic hexane structure .

Synthesis Analysis

The synthesis of similar azabicyclo hexane derivatives has been reported in the literature. One method involves the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . These methods have been shown to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is characterized by a bicyclic hexane structure with a nitrogen atom and a carboxylic acid group . The presence of the nitrogen atom makes it an azabicyclo hexane derivative .Chemical Reactions Analysis

The chemical reactions involving “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds typically involve cyclopropanation reactions . These reactions are often catalyzed by dirhodium(II) or palladium and involve the use of diazo compounds or N-tosylhydrazones .Scientific Research Applications

Stereoselective Synthesis

This compound plays a crucial role in the stereoselective synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates . The process involves a Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under low catalyst loadings . This method has been shown to be effective and efficient, providing high levels of diastereoselectivity .

Pharmaceutical Applications

The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is found in several lead compounds and drug candidates . This structural motif is ubiquitous in pharmaceutical drugs and plays an increasing role in drug discovery .

Synthesis of Bicyclic Scaffolds

The compound is used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Assembly of 3-Azabicyclo[3.1.0]hexane Skeleton

Methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, can be divided into several groups . These include annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings .

Synthesis of Natural Compounds

The 3-azabicyclo[3.1.0]hexane fragment, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is commonly found in natural compounds . For example, it is featured in the structures of antibiotics trovafloxacin and indolizomycin, analgesic bicifadine, antiviral drug boceprevir, natural antitumor antibiotic duocarmycin A, and alkaloid cycloclavine .

Industrial Applications

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is used in various industrial applications . It is used in the synthesis of pharmaceutical intermediates, and its practicality has been demonstrated in the rhodium-catalyzed cyclopropanation for the synthesis of these valuable intermediates .

Future Directions

The future directions for research on “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the interest in azabicyclo hexane derivatives in pharmaceutical research, there may be potential for the development of new drugs incorporating this structural motif .

properties

IUPAC Name |

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLZBSYUJAPNS-FOSCPWQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361603 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

CAS RN |

134575-15-8 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

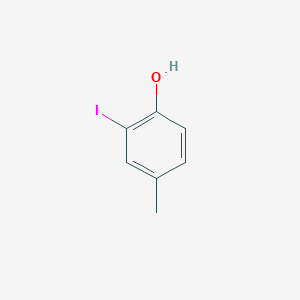

![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

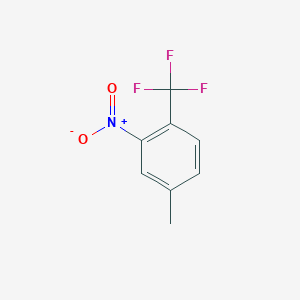

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

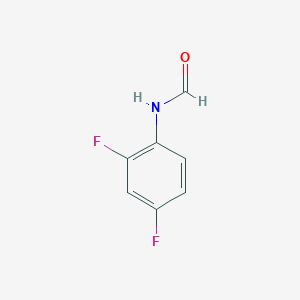

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)